2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
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Overview
Description
2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound with a molecular formula of C9H11BrN2S and a molecular weight of 259.17 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a thiazolopyridine ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a brominated cyclopropyl ketone in the presence of a base, followed by cyclization with sulfur to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolopyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.
Scientific Research Applications
2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with target proteins are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
- 2-Bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Uniqueness
2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11BrN2S |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C9H11BrN2S/c10-9-11-7-3-4-12(6-1-2-6)5-8(7)13-9/h6H,1-5H2 |
InChI Key |
PUBABOOOKSQTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3=C(C2)SC(=N3)Br |
Origin of Product |
United States |
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